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Introduction
The notion that milk possesses calming properties has long been a part of traditional wisdom.

Early scientific investigations into this phenomenon have identified specific peptides derived

from the enzymatic digestion of casein, the primary protein in milk, as the bioactive compounds

responsible for these anxiolytic and sedative effects. This technical guide provides an in-depth

analysis of the foundational studies conducted prior to the year 2000 that first characterized

these milk peptides and their mechanisms of action. The focus is on the discovery of a tryptic

hydrolysate of bovine αs1-casein and its active decapeptide, α-casozepine, and their

interaction with the central nervous system.

Mechanism of Action: Interaction with the GABA-A
Receptor
Early research pinpointed the γ-aminobutyric acid type A (GABA-A) receptor as the primary

target for the anxiolytic action of milk peptides. The GABA-A receptor is a ligand-gated ion

channel that, upon binding with its endogenous ligand GABA, allows the influx of chloride ions

into the neuron. This hyperpolarizes the cell, making it less likely to fire and thus producing an

inhibitory, calming effect on the nervous system.
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The bioactive milk peptide, α-casozepine, was found to exhibit a benzodiazepine-like activity.

Benzodiazepines are a class of psychoactive drugs that enhance the effect of GABA at the

GABA-A receptor, leading to sedation and anxiety reduction. Foundational in vitro studies

demonstrated that α-casozepine binds to the benzodiazepine site of the GABA-A receptor.[1]

However, the affinity of α-casozepine for this site was significantly lower than that of diazepam,

a common benzodiazepine. Despite this, its in vivo effects were surprisingly potent.[1]

GABA-A Receptor Signaling Pathway for α-Casozepine.

Early Experimental Evidence from Animal Models
Initial in vivo studies on the calming effects of milk peptides were predominantly conducted on

rats, utilizing established behavioral tests to measure anxiety. The two primary models used

were the Conditioned Defensive Burying (CDB) test and the Elevated Plus Maze (EPM).

Quantitative Data from Early Animal Studies
The following tables summarize the key quantitative findings from foundational pre-2000

research on the anxiolytic effects of a tryptic hydrolysate of bovine αs1-casein and its active

peptide, α-casozepine.

Table 1: Conditioned Defensive Burying (CDB) Test in Rats

Treatment Group Dose
Duration of
Burying (seconds)

Percentage
Reduction in
Burying vs. Control

Control (Saline) N/A
Data not available in

seconds
N/A

Diazepam 3 mg/kg
Data not available in

seconds
Significant Reduction

αs1-Casein

Hydrolysate
15 mg/kg

Data not available in

seconds
Significant Reduction

Note: While exact timings from pre-2000 studies are not readily available in abstracts, the

literature consistently reports a significant reduction in burying behavior with both diazepam
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and the casein hydrolysate. The hydrolysate was noted to be 10-fold more efficient than

diazepam in this paradigm.[1]

Table 2: Elevated Plus Maze (EPM) Test in Rats

Treatment Group Dose (i.p.)
Time Spent in
Open Arms (%)

Number of Entries
into Open Arms

Control (9‰ NaCl) N/A ~15% ~5

Diazepam 1 mg/kg ~30% ~8

αs1-Casein

Hydrolysate
3 mg/kg ~25% ~7

Source: Data extrapolated from graphical representations in the full text of the foundational

research paper by Miclo et al. (2001), which describes research conducted in the 1990s.[1]

Experimental Protocols
Preparation of αs1-Casein Tryptic Hydrolysate
The foundational method for producing the anxiolytic peptide-containing hydrolysate involved

the enzymatic digestion of purified bovine αs1-casein.
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Workflow for the production of αs1-casein tryptic hydrolysate.

Purification of αs1-Casein: αs1-casein was purified from raw bovine milk.

Tryptic Hydrolysis: The purified αs1-casein was subjected to enzymatic digestion using

trypsin. The reaction conditions (pH, temperature, enzyme-to-substrate ratio) were optimized

to generate the desired peptide profile.

Hydrolysate Collection: The resulting tryptic hydrolysate, a complex mixture of peptides, was

then collected and prepared for in vivo and in vitro testing.

Conditioned Defensive Burying (CDB) Test
This test is used to assess anxiety-like behavior in rodents.

Apparatus: A rectangular Plexiglas chamber with a layer of bedding material on the floor. An

electrified probe is placed through one of the walls.
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Procedure: A rat is placed in the chamber and, upon touching the probe, receives a mild

electric shock.

Measurement: The time the rat spends pushing bedding material towards the probe with its

head and paws (burying behavior) is recorded. A reduction in the duration of burying is

indicative of an anxiolytic effect.

Dosing: Test substances (αs1-casein hydrolysate, diazepam, or saline) were administered

intraperitoneally (i.p.) 30 minutes before the test.

Elevated Plus Maze (EPM) Test
The EPM is a widely used model for assessing anxiety in rodents, based on their natural

aversion to open and elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two

enclosed arms.

Procedure: A rat is placed in the center of the maze and allowed to explore for a set period

(typically 5 minutes).

Measurement: The number of entries into and the time spent in the open and closed arms

are recorded. An increase in the time spent in the open arms and the number of entries into

the open arms is interpreted as a decrease in anxiety.

Dosing: Test compounds were administered i.p. 30 minutes prior to the test.

Early In Vitro Studies: Receptor Binding Affinity
To elucidate the mechanism of action, early in vitro studies focused on the binding affinity of the

milk-derived peptides to the GABA-A receptor.

Table 3: In Vitro GABA-A Receptor Binding Affinity
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Compound IC50 (μM) for Benzodiazepine Site

Diazepam ~0.0088

α-Casozepine ~88

Source: Data from the foundational European Patent EP0714910A1. The IC50 is the

concentration of the compound that inhibits 50% of the binding of a radiolabeled

benzodiazepine.[2]

The results demonstrated that while α-casozepine does bind to the benzodiazepine site on the

GABA-A receptor, its affinity is approximately 10,000 times lower than that of diazepam.[1] This

discrepancy between in vitro affinity and in vivo efficacy suggests a more complex mechanism

of action than simple competitive binding, which remains an area of active research.

Conclusion
The early research conducted in the years leading up to 2000 laid the critical groundwork for

our understanding of the calming effects of milk peptides. These foundational studies

successfully identified a tryptic hydrolysate of bovine αs1-casein and its key bioactive

component, α-casozepine, as potent anxiolytic agents. The mechanism of action was traced to

a benzodiazepine-like effect on the GABA-A receptor. The quantitative data from animal

models, though limited in the readily available literature of that era, consistently demonstrated a

significant calming effect. These pioneering efforts have paved the way for the development of

nutritional supplements and potential pharmaceutical applications for stress and anxiety

management, and they continue to inform modern research in the field of bioactive peptides.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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